molecular formula C18H22ClN3O3S2 B2747325 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216729-66-6

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2747325
CAS No.: 1216729-66-6
M. Wt: 427.96
InChI Key: YMTNEHSQZOWWBT-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 7, coupled to a thiophene-2-carboxamide moiety via a dimethylaminoethyl linker. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2.ClH/c1-20(2)9-10-21(17(22)14-6-5-11-25-14)18-19-15-12(23-3)7-8-13(24-4)16(15)26-18;/h5-8,11H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTNEHSQZOWWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The 4,7-dimethoxy-1,3-benzothiazol-2-amine scaffold serves as the foundational intermediate. Its synthesis begins with diaminomaleonitrile, which undergoes cyclization with carbon disulfide under basic conditions to form the benzothiazole ring. Methoxylation is achieved via nucleophilic aromatic substitution using sodium methoxide at elevated temperatures (80–100°C), introducing methoxy groups at positions 4 and 7.

Key Reaction Conditions :

  • Cyclization : Carbon disulfide, KOH/EtOH, reflux (12 h).
  • Methoxylation : NaOMe (2.2 eq), DMF, 80°C (6 h).

Introduction of the 2-(Dimethylamino)Ethyl Side Chain

The secondary amine group on the benzothiazole core reacts with 2-chloro-N,N-dimethylethanamine hydrochloride via nucleophilic substitution. This step requires careful control of stoichiometry to avoid over-alkylation. A polar aprotic solvent (e.g., DMF) and excess K₂CO₃ (3 eq) at 60°C for 8 hours yield N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethanamine.

Optimization Insights :

  • Solvent : DMF enhances nucleophilicity of the amine.
  • Base : K₂CO₃ prevents HCl liberation from interfering with reactivity.

Formation of the Thiophene-2-Carboxamide Moiety

The terminal amine on the 2-(dimethylamino)ethyl group undergoes amidation with thiophene-2-carboxylic acid. Activation of the carboxylic acid is achieved using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at room temperature.

Reaction Protocol :

  • Thiophene-2-carboxylic acid (1.1 eq) is activated with EDCI (1.2 eq) and HOBt (1.1 eq) in DCM (0°C, 30 min).
  • Addition of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethanamine (1 eq) and stirring at 25°C for 24 h.
  • Workup: Extraction with NaHCO₃ (5%) and brine, followed by drying (MgSO₄) and solvent evaporation.

Yield : 68–72% after column chromatography (SiO₂, EtOAc/hexane 1:1).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl (4M in dioxane) in anhydrous diethyl ether. Precipitation occurs at 0°C, and the product is isolated via filtration.

Characterization Data :

  • Melting Point : 214–216°C (decomposition).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.08 (s, 6H, N(CH₃)₂), 3.88 (s, 6H, OCH₃), 4.12–4.25 (m, 2H, CH₂N), 7.45–8.21 (m, 5H, Ar-H).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Challenges
1 Cyclization/Methoxylation 65 95 Regioselectivity of methoxy groups
2 Alkylation 78 97 Over-alkylation side products
3 Amidation 72 98 Carboxylic acid activation efficiency
4 Salt Formation 89 99 Hygroscopicity of free base

Chemical Reactions Analysis

Types of Reactions

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, research demonstrated that derivatives of thiophene-containing compounds exhibit significant activity against human breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. The mechanism involves the ability of these compounds to bind with target proteins involved in cell proliferation pathways .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochlorideMCF712.5
This compoundHCT11615.0

Antibacterial Activity

The compound has also shown promising antibacterial properties against various pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance its interaction with bacterial membranes, leading to increased antimicrobial efficacy .

Table 2: Antibacterial Activity Against Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL

Antitubercular Activity

The thiophene substructure has been linked to antitubercular activity as well. Compounds similar to this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis. The structure–activity relationship studies indicate that modifications to the thiophene ring can significantly enhance potency against tuberculosis .

Table 3: Antitubercular Activity

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)Reference
This compoundH37Rv10 µg/mL

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Parameter Target Compound Compound [4–6] Compound [7–9]
Core Structure Benzothiazole Hydrazinecarbothioamide 1,2,4-Triazole-thione
Key Functional Groups Methoxy, amide, dimethylaminoethyl Sulfonyl, C=S, NH Triazole, C=S, NH
Solubility High (hydrochloride salt) Moderate (polar groups) Low (non-ionic tautomer)

Table 2. Spectral Comparison (See Section 2.3 for details)

Biological Activity

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C21H26ClN3O3S2
  • Molecular Weight: 468.0324 g/mol
  • CAS Number: 1216748-76-3

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that this compound may inhibit specific enzymes or receptors involved in critical cellular processes. Molecular docking studies have shown its binding affinity to active sites of target proteins, which could lead to the modulation of their activity and subsequent biological effects .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays suggest that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains and fungi. A study reported that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Neuroprotective Effects

Research has indicated that certain benzothiazole derivatives possess neuroprotective properties. The compound may exert protective effects on neuronal cells under oxidative stress conditions, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound was tested for its cytotoxicity. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutic agents. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant zones of inhibition, suggesting that it may serve as a viable candidate for developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
4,7-Dimethoxy-1,3-benzothiazoleAnticancerSimpler structure with similar activity
N’-(1,3-benzothiazol-2-yl)-arylamidesAntibacterialKnown for broad-spectrum antibacterial properties
3-(Piperazin-1-yl)-1,2-benzothiazole derivativesAntifungalExhibits antifungal activities alongside antibacterial properties

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound?

Synthesis typically involves multi-step reactions with precise stoichiometric control. For example, similar benzothiazole-thiophene hybrids require sequential coupling of substituted benzothiazole precursors with thiophene carboxamide derivatives under reflux conditions using ethanol or DMF as solvents. Purification often employs column chromatography (silica gel) with gradients of chloroform:acetone (3:1) or recrystallization from acetic acid/ethanol mixtures. Reaction progress is monitored via TLC (Rf values ~0.12–0.2) and characterized by IR (amide C=O stretches at 1649–1670 cm⁻¹) and ¹H NMR (e.g., methylene protons at δ 1.91 ppm) .

Q. Which analytical techniques are critical for confirming structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

  • IR spectroscopy : Identifies functional groups (e.g., amide bonds, methoxy groups).
  • ¹H/¹³C NMR : Resolves proton environments (e.g., dimethylaminoethyl protons at δ 2.2–3.5 ppm) and carbon backbone.
  • Mass spectrometry (FAB or ESI) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 384–500 ranges).
  • X-ray diffraction : For crystalline derivatives, resolves 3D conformation and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low reproducibility in multi-step reactions?

Key variables include:

  • Solvent polarity : Higher polarity solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst selection : Use of EDCI/HOBt for amide coupling enhances efficiency.
  • Reaction time : Extended reflux (24–48 hours) may improve cyclization in benzothiazole-thiophene hybrids.
  • pH control : Acidic conditions (e.g., H₂SO₄) facilitate heterocyclization, as seen in thiadiazole-triazine syntheses .
  • Stepwise monitoring : TLC/HPLC at each stage isolates bottlenecks (e.g., incomplete deprotection).

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Comparative docking studies : Align the compound’s 3D structure (from X-ray data) with target proteins (e.g., kinases) to identify steric clashes or electronic mismatches .
  • Isotopic labeling : Track metabolic pathways using ¹⁴C/³H-labeled analogs to distinguish on-target vs. off-target effects.
  • Synergistic assays : Combine in vitro enzymatic inhibition with cell-based assays (e.g., anti-inflammatory IC₅₀ vs. cytotoxicity) to contextualize activity .

Q. How should researchers integrate this compound into a theoretical framework for mechanistic studies?

  • Link to existing pharmacophores : Map its benzothiazole and thiophene moieties to known kinase inhibitors (e.g., ATP-binding motifs).
  • Molecular dynamics simulations : Simulate interactions with lipid bilayers or protein active sites to predict bioavailability and binding kinetics.
  • Retrosynthetic analysis : Align synthesis pathways with green chemistry principles (e.g., atom economy in CRDC subclass RDF2050106) .

Methodological Challenges

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-validate NMR assignments with COSY/HSQC experiments.
  • Crystallography : Resolve ambiguous proton environments (e.g., overlapping methoxy signals) via single-crystal X-ray analysis .
  • Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Standardized protocols : Fix solvent (e.g., DMSO concentration ≤0.1%), temperature (25°C), and cell passage number.
  • Internal controls : Use reference compounds (e.g., staurosporine for kinase assays) in each plate.
  • Blinded analysis : Separate synthesis and assay teams to reduce bias .

Data Interpretation and Theoretical Integration

Q. How should contradictory results in cytotoxicity vs. therapeutic efficacy be analyzed?

  • Dose-response curves : Identify therapeutic windows using Hill slope analysis.
  • Pathway enrichment analysis : Link cytotoxicity to off-target pathways via transcriptomics (e.g., ROS activation).
  • Metabolomic profiling : Correlate cell death mechanisms (apoptosis vs. necrosis) with compound exposure .

Q. What frameworks guide the development of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Lipinski’s Rule of Five : Optimize logP (2–3), molecular weight (<500 Da), and hydrogen bond donors (<5).
  • PAMPA-BBB assay : Screen passive permeability early in development.
  • Structural simplification : Reduce polar surface area by replacing methoxy groups with halogens .

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